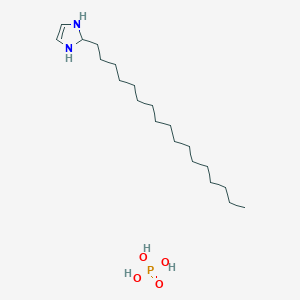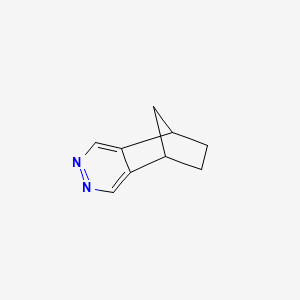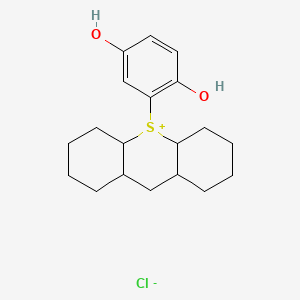
10-(2,5-Dihydroxyphenyl)dodecahydro-1H-thioxanthen-10-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(2,5-Dihydroxyphenyl)dodecahydro-1H-thioxanthen-10-ium chloride is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a thioxanthene core, which is a sulfur-containing tricyclic structure, and a phenyl group substituted with two hydroxyl groups. The chloride ion is associated with the positively charged thioxanthene moiety, forming a salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2,5-Dihydroxyphenyl)dodecahydro-1H-thioxanthen-10-ium chloride typically involves the reaction of a thioxanthene derivative with a phenolic compound under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where the thioxanthene core is alkylated with a phenolic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the pure compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
10-(2,5-Dihydroxyphenyl)dodecahydro-1H-thioxanthen-10-ium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The thioxanthene core can be reduced to form dihydrothioxanthene derivatives.
Substitution: The phenyl hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrothioxanthene derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
10-(2,5-Dihydroxyphenyl)dodecahydro-1H-thioxanthen-10-ium chloride has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as flame retardants and polymers.
Wirkmechanismus
The mechanism of action of 10-(2,5-Dihydroxyphenyl)dodecahydro-1H-thioxanthen-10-ium chloride involves its interaction with various molecular targets. The hydroxyl groups on the phenyl ring can scavenge free radicals, providing antioxidant effects. Additionally, the thioxanthene core can interact with cellular proteins and enzymes, modulating their activity and leading to potential therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-(2,5-Dihydroxyphenyl)-10H-9-oxa-10-phospha-phenanthrene-10-oxide: Known for its chemical stability and heat resistance.
Dodecahydro-1H-phenalene-2,5,8-triamine: Another compound with a similar core structure but different functional groups.
Uniqueness
10-(2,5-Dihydroxyphenyl)dodecahydro-1H-thioxanthen-10-ium chloride is unique due to its combination of a thioxanthene core and phenolic hydroxyl groups, which confer distinct chemical reactivity and potential biological activity
Eigenschaften
CAS-Nummer |
89706-20-7 |
|---|---|
Molekularformel |
C19H27ClO2S |
Molekulargewicht |
354.9 g/mol |
IUPAC-Name |
2-(2,3,4,4a,5,6,7,8,8a,9,9a,10a-dodecahydro-1H-thioxanthen-10-ium-10-yl)benzene-1,4-diol;chloride |
InChI |
InChI=1S/C19H26O2S.ClH/c20-15-9-10-16(21)19(12-15)22-17-7-3-1-5-13(17)11-14-6-2-4-8-18(14)22;/h9-10,12-14,17-18H,1-8,11H2,(H-,20,21);1H |
InChI-Schlüssel |
YHGUTBLQBJIZIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)CC3CCCCC3[S+]2C4=C(C=CC(=C4)O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



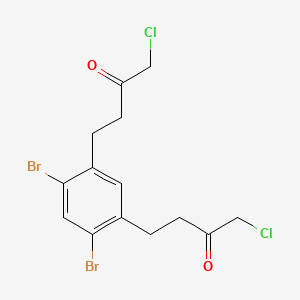
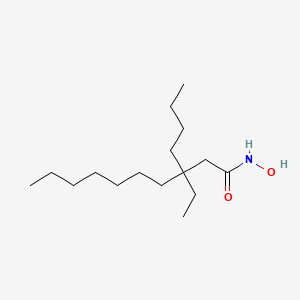

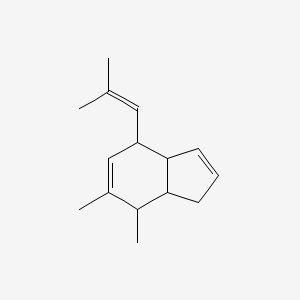
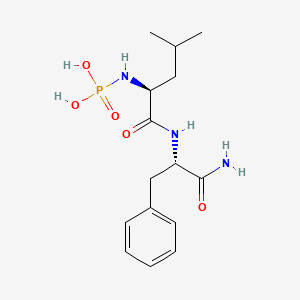

oxophosphanium](/img/structure/B14379860.png)
![4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14379868.png)
methanone](/img/structure/B14379875.png)
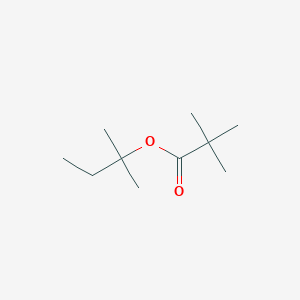
![3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14379879.png)
